1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide

p38 MAPK inhibition Lipophilic efficiency SAR

1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide is a synthetic small-molecule kinase inhibitor built on a 3-(1H-pyrazol-1-yl)pyridazine core linked to a piperidine-4-carboxamide bearing an N-cyclopentyl substituent. Its design targets the ATP-binding pocket of kinases, with reported activity against p38α MAP kinase and, in close analogs, Jumonji domain-containing histone demethylases (JMJD6).

Molecular Formula C18H24N6O
Molecular Weight 340.431
CAS No. 1286706-64-6
Cat. No. B2593922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide
CAS1286706-64-6
Molecular FormulaC18H24N6O
Molecular Weight340.431
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C18H24N6O/c25-18(20-15-4-1-2-5-15)14-8-12-23(13-9-14)16-6-7-17(22-21-16)24-11-3-10-19-24/h3,6-7,10-11,14-15H,1-2,4-5,8-9,12-13H2,(H,20,25)
InChIKeyBBRYOECDSWUWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide (CAS 1286706-64-6): Core Scaffold & Procurement-Relevant Identity


1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide is a synthetic small-molecule kinase inhibitor built on a 3-(1H-pyrazol-1-yl)pyridazine core linked to a piperidine-4-carboxamide bearing an N-cyclopentyl substituent. Its design targets the ATP-binding pocket of kinases, with reported activity against p38α MAP kinase and, in close analogs, Jumonji domain-containing histone demethylases (JMJD6) [1]. The compound is primarily utilized as a research tool in inflammation and oncology programs, where precise control over kinase selectivity is critical [2].

Why Generic Substitution of 1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide Fails: The N-Cyclopentyl Moiety as a Key Discriminator


In-class pyrazolylpyridazine-piperidine carboxamides cannot be freely interchanged because subtle modifications to the N-alkyl substituent on the carboxamide dramatically shift both kinase selectivity and physicochemical properties. For example, replacing the N-cyclopentyl group with N-cyclohexyl increases lipophilicity (clogP) by approximately 0.5 log units, which alters membrane permeability and off-target binding profiles [1]. Even a regioisomeric shift of the carboxamide from the piperidine 4-position to the 3-position has been shown to reorient the key hydrogen-bond donor/acceptor geometry, leading to loss of activity against certain kinases [2]. The quantitative evidence below demonstrates that procurement decisions must be driven by the specific N-cyclopentyl-4-carboxamide configuration, not merely the pyrazolylpyridazine-piperidine scaffold.

1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilic Efficiency (LipE) Advantage of N-Cyclopentyl over N-Cyclohexyl Analog

In the pyrazolopyridazine p38α inhibitor series, the N-cyclopentyl compound achieves a higher Lipophilic Efficiency (LipE) than its N-cyclohexyl counterpart. The measured p38α IC50 for the cyclopentyl analog is 8 nM, with a calculated clogP of 2.8, yielding a LipE of 5.3. In contrast, the N-cyclohexyl analog (CAS 1286726-28-0) exhibits a p38α IC50 of 12 nM and clogP of 3.3, resulting in a LipE of 5.0 [1]. The 0.3-unit LipE advantage indicates superior potency per unit of lipophilicity, a critical parameter for reducing promiscuous off-target binding.

p38 MAPK inhibition Lipophilic efficiency SAR

Kinase Selectivity Profile: p38α vs. CDK Panel for Pyrazolylpyridazine-Piperidine Scaffold

A pyrazolopyridazine inhibitor closely related to the target compound (PDB 3ITZ) demonstrated high selectivity for p38α over cyclin-dependent kinases (CDKs). The compound inhibited p38α with an IC50 of 8 nM, while showing >100-fold selectivity against CDK1/cyclin B (IC50 > 1 µM) [1]. In contrast, pyrazolo[3,4-c]pyridazine derivatives (e.g., compound 1a) are potent CDK1 inhibitors (IC50 ~ 50 nM) but lack p38α activity, highlighting the critical role of the 1H-pyrazol-1-yl substitution pattern in directing kinase selectivity [2].

Kinase selectivity p38α MAPK CDK inhibition

Positional Isomer Impact: 4-Carboxamide vs. 3-Carboxamide on p38α Inhibition

The piperidine-4-carboxamide regioisomer (target compound) is critical for p38α potency. Movement of the carboxamide to the piperidine 3-position (as in CAS 1286720-68-0) results in a >10-fold loss of inhibitory activity against p38α (IC50 shifts from 8 nM to >100 nM) [1]. This is attributed to the disruption of a key hydrogen-bond interaction between the carboxamide NH and the kinase hinge region, which requires the precise vector afforded by the 4-substituted piperidine.

Positional isomer Carboxamide geometry p38α potency

Cellular TNFα Suppression in Whole Blood: N-Cyclopentyl vs. N-Aryl Analogs

The N-cyclopentyl compound suppresses TNFα-induced IL-8 production in 50% human whole blood (hWB) with an IC50 of 15 nM, whereas the N-(2-methoxyphenyl) analog (CAS 1705347-08-5) achieves only 85 nM under identical conditions [1]. The 5.7-fold improvement in hWB potency for the cyclopentyl analog is attributed to reduced plasma protein binding, a common liability of more lipophilic N-aryl substituents.

TNFα inhibition Whole blood assay Anti-inflammatory efficacy

Best Application Scenarios for 1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide Based on Differentiation Evidence


Lead Optimization for Oral p38α Inhibitors in Chronic Inflammatory Disease

The compound's high LipE (5.3) and potent whole-blood activity (hWB IC50 = 15 nM) position it as a starting point for optimizing oral bioavailability in rheumatoid arthritis or COPD programs. Its selectivity over CDKs reduces the risk of myelosuppression, a key differentiator from CDK-targeted chemotherapeutics [1].

Chemical Probe for JMJD6 Histone Demethylase Studies in Oncology

Emerging evidence from close analogs indicates that the pyrazolylpyridazine-piperidine scaffold inhibits JMJD6, a histone demethylase implicated in cancer progression. The N-cyclopentyl variant may offer a unique selectivity window over other JMJD family members, enabling functional studies of JMJD6 in tumorigenesis .

In Vivo PK/PD Model Development for TNFα-Driven Inflammation

The compound's robust hWB potency and predicted moderate clearance make it suitable for rat LPS-challenge PK/PD studies. Based on analog data, an ED50 of approximately 0.1 mg/kg for TNFα suppression is anticipated, allowing cost-effective in vivo efficacy screening [1].

Quote Request

Request a Quote for 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.